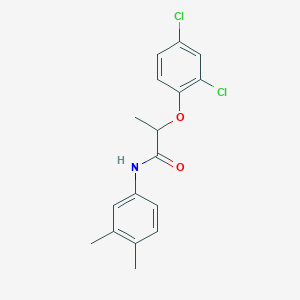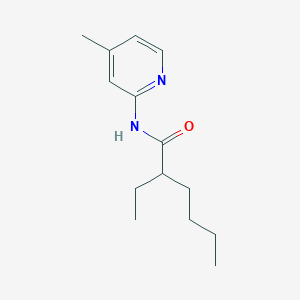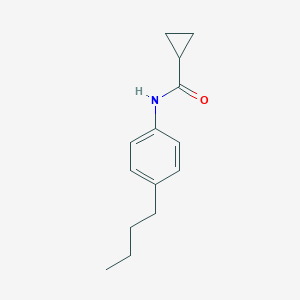
2-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)propanamide, commonly known as 'dichlorprop', is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical group of phenoxy herbicides, which act by mimicking the plant hormone auxin and disrupting the growth and development of weeds. The purpose of
Mecanismo De Acción
Dichlorprop acts by disrupting the growth and development of plants by mimicking the plant hormone auxin. It binds to the auxin receptor and activates a signal transduction pathway that leads to the inhibition of cell division and elongation. This results in the death of the plant.
Biochemical and Physiological Effects:
Dichlorprop has been shown to have a range of biochemical and physiological effects on plants. It inhibits the activity of enzymes involved in the biosynthesis of cell wall components, leading to the disruption of cell division and elongation. It also affects the metabolism of amino acids, lipids, and carbohydrates, leading to the accumulation of toxic metabolites and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlorprop is a widely used herbicide, and its effects on plants have been extensively studied. It is relatively easy to obtain and has a high purity level. However, dichlorprop has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. It also has a short half-life in the environment, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on dichlorprop. One area of study is the development of more efficient and environmentally friendly synthesis methods. Another area of study is the investigation of the fate and transport of dichlorprop in the environment and its potential toxicity to non-target organisms. Additionally, there is a need for research on the development of alternative herbicides that are less toxic and have a lower environmental impact.
Conclusion:
In conclusion, dichlorprop is a widely used herbicide that acts by disrupting the growth and development of plants by mimicking the plant hormone auxin. It has been extensively studied for its herbicidal properties and its effects on the environment and human health. There are several future directions for research on dichlorprop, including the development of more efficient and environmentally friendly synthesis methods, investigation of its fate and transport in the environment, and the development of alternative herbicides.
Métodos De Síntesis
The synthesis of dichlorprop involves the reaction of 2,4-dichlorophenol with 3,4-dimethyl aniline in the presence of propionyl chloride and an acid catalyst. The resulting product is purified by recrystallization to obtain pure dichlorprop. The yield of the synthesis process is around 80%.
Aplicaciones Científicas De Investigación
Dichlorprop has been extensively studied for its herbicidal properties and its effects on the environment and human health. It is commonly used in agricultural practices, and its residues can be found in soil, water, and food products. Therefore, it is important to study the fate and transport of dichlorprop in the environment and its potential toxicity to non-target organisms.
Propiedades
Fórmula molecular |
C17H17Cl2NO2 |
|---|---|
Peso molecular |
338.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(3,4-dimethylphenyl)propanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-4-6-14(8-11(10)2)20-17(21)12(3)22-16-7-5-13(18)9-15(16)19/h4-9,12H,1-3H3,(H,20,21) |
Clave InChI |
JUVSKEQTVCGJJA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)





![4-ethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B291593.png)






![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)